molecular formula C8H8BrF3N2 B1400858 N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine CAS No. 1179955-33-9

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

Cat. No.: B1400858
CAS No.: 1179955-33-9
M. Wt: 269.06 g/mol
InChI Key: POUVQDIOEPGTQV-UHFFFAOYSA-N
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Description

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a useful research compound. Its molecular formula is C8H8BrF3N2 and its molecular weight is 269.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine serves as a precursor in the synthesis of various complex chemical compounds. For example, its derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been synthesized efficiently as part of a study exploring dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • In medicinal chemistry, it's been utilized in the synthesis of neurokinin-1 receptor antagonists, which have potential applications in clinical settings for conditions like emesis and depression (Harrison et al., 2001).

Biological and Pharmaceutical Applications

  • The compound has been used in the synthesis of novel biheterocycles, where it acted as an efficient precursor. These biheterocycles have potential implications in pharmaceutical research (Aquino et al., 2017).

  • It's also been a component in the creation of new antibacterial and antifungal agents. A specific compound synthesized using this chemical showed acceptable results in preliminary biological evaluations (Rao, Prasad, & Rao, 2013).

Advanced Material Research

  • In the field of materials science, derivatives of this compound have been used to engineer crystals with specific properties. This has implications in the design of new materials with tailored electronic and structural characteristics (Logothetis, Meyer, Metrangolo, Pilati, & Resnati, 2004).

  • Its derivatives have also been explored for their role in synthesizing complexes to study the magnetic properties of certain ions, which can have applications in fields like magnetic resonance imaging (MRI) (Kamila, Cosquer, Breedlove, & Yamashita, 2017).

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVQDIOEPGTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734090
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179955-33-9
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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